Home > Products > Screening Compounds P69553 > A-674563 hydrochloride
A-674563 hydrochloride -

A-674563 hydrochloride

Catalog Number: EVT-255856
CAS Number:
Molecular Formula: C22H23ClN4O
Molecular Weight: 394.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-674563 hydrochloride is a potent selective Akt1 inhibitor with an IC50 of 14 nM; also shows inhibitory activity against PKA and CDK2 with IC50 of 16 and 46 nM, respectively.  in vitro: A-674563 is achieved from A-443654 by replacing the indole with a phenyl moiety and getting oral activity. A-674563 slows proliferation of tumor cells with EC50 of 0.4 μM. A-674563 does not inhibit Akt phosphorylation per se, but blocks the phosphorylation of Akt downstream targets in a dose-dependent manner. A-674563 induced Akt blockade results in decreased STS cell downstream target phosphorylation and tumor cell growth inhibiton. A-674563 induces G2 cell cycle arrest and apoptosis in STS cells.  in vivo: 20 mg/kg A-674563 increases plasma insulin in an oral glucose tolerance test. A-674563 shows no significant monotherapy tumor inhibitory activity; the efficacy of the combination therapy is significantly improved compared to paclitaxel monotherapy. A674563-treated (20 mg/kg/bid, p.o.) mice exhibits slower tumor growth and more than 50% decrease in the tumor volume at the termination of the study compared with that in control group.  A-674563 is identified to have drastically improved PK profile with oral bioavailability of 67% in mouse, but is 70-fold less active than A-443654. ,,
Overview

A-674563 hydrochloride is a potent and selective inhibitor of the protein kinase AKT1, which plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly non-small cell lung cancer (NSCLC) due to its ability to modulate pathways involved in tumor growth and survival.

Source and Classification

A-674563 hydrochloride is classified as an indazole-based compound. It is primarily sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich and MedChemExpress. The compound is recognized for its high purity levels (≥98% as determined by High-Performance Liquid Chromatography) and is often utilized in preclinical studies to explore its biological effects on cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of A-674563 hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with the preparation of indazole derivatives, which serve as the core structure for A-674563.
  2. Coupling Reactions: Techniques such as Suzuki coupling and Stille coupling are employed to introduce various substituents onto the indazole ring. For instance, the introduction of alkyl groups at specific positions enhances the compound's potency and selectivity against AKT1 .
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to isolate the desired product from unreacted materials and by-products.
Chemical Reactions Analysis

Reactions and Technical Details

A-674563 hydrochloride undergoes several important chemical reactions that are relevant to its function as an AKT inhibitor:

  1. Binding Interactions: The compound competes with ATP for binding to the active site of AKT1, inhibiting its phosphorylation activity.
  2. Cellular Uptake: The lipophilicity of A-674563 facilitates its uptake into cells, where it can exert its inhibitory effects.
  3. Metabolic Stability: The stability of A-674563 in biological systems is crucial for its efficacy; metabolic studies indicate that it retains activity over extended periods within cellular environments .
Mechanism of Action

Process and Data

The mechanism of action for A-674563 hydrochloride primarily involves:

  • Inhibition of AKT1: By binding to the ATP-binding pocket of AKT1, A-674563 prevents phosphorylation at critical sites (Ser473 and Thr308), leading to decreased AKT activity.
  • Impact on Downstream Signaling: This inhibition disrupts downstream signaling pathways associated with cell survival and proliferation, particularly affecting proteins such as p-MDM2 and p-AS160 .

Experimental data demonstrate that treatment with A-674563 results in altered expression levels of various proteins involved in cell cycle regulation and apoptosis, indicating its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-674563 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light to prevent degradation.

These properties make it suitable for various experimental applications in vitro .

Applications

Scientific Uses

A-674563 hydrochloride has significant applications in scientific research, particularly in the following areas:

  1. Cancer Research: Its ability to selectively inhibit AKT1 makes it a valuable tool for studying the role of this kinase in tumor biology.
  2. Drug Development: Researchers utilize A-674563 as a lead compound for developing new anticancer agents targeting AKT signaling pathways.
  3. Mechanistic Studies: It serves as a critical reagent in elucidating the mechanisms by which AKT influences cell fate decisions under various physiological conditions .
Molecular Mechanisms of A-674563 Hydrochloride in Oncogenic Signaling Pathways

Kinase Inhibition Profile and Selectivity Analysis

ATP-Competitive Inhibition of AKT1 Isoform

A-674563 hydrochloride functions as a potent and selective ATP-competitive inhibitor targeting the AKT1 isoform. Biochemical assays demonstrate an exceptionally low inhibition constant (Ki) of 11 nM against AKT1 in cell-free systems, establishing its high potency against this primary oncological target [1] [4]. The compound binds within the ATP-binding pocket of AKT1's kinase domain, effectively blocking its catalytic activity and preventing phosphate transfer to downstream substrates. This mechanism directly interferes with AKT1's role in transducing survival signals from upstream PI3K activation [3] [7]. Structural analyses indicate that the inhibitor's affinity is mediated through specific interactions with the hinge region and hydrophobic pocket of AKT1's catalytic domain, exploiting unique conformational features of this isoform [1].

Table 1: Kinase Inhibition Profile of A-674563 HCl

Kinase TargetInhibition Constant (Ki)Assay TypeSelectivity Fold vs. AKT1
AKT111 nMCell-freeReference
AKT2>330 nMCell-free>30-fold
AKT3>330 nMCell-free>30-fold
PKCα>330 nMCell-free>30-fold

Cross-Reactivity with PKA, CDK2, and GSK-3β

Despite its selectivity for AKT1, A-674563 exhibits significant cross-reactivity with several phylogenetically related AGC family kinases. Biochemical profiling reveals substantial inhibition of PKA (Ki=16 nM), CDK2 (Ki=46 nM), and GSK-3β (Ki=110 nM) [3] [4] [7]. This off-target activity profile is attributed to structural conservation within the catalytic domains of these kinases, particularly the ATP-binding cleft. The compound's affinity for PKA approaches that observed for AKT1, suggesting potential confounding effects in cellular systems where PKA signaling is active. Similarly, its inhibition of CDK2—a critical cell cycle regulator—introduces an additional mechanistic dimension beyond AKT1-selective signaling blockade. GSK-3β inhibition may paradoxically exert anti-apoptotic effects, potentially counteracting some pro-apoptotic consequences of AKT1 inhibition [7].

Table 2: Off-Target Kinase Activities of A-674563 HCl

Off-Target KinaseKi ValueBiological ContextPotential Functional Impact
PKA16 nMcAMP-dependent signalingAltered metabolic/gene regulation
CDK246 nMCell cycle progression (G1/S)Enhanced G1 arrest beyond AKT effects
GSK-3β110 nMGlycogen metabolism/apoptosisPossible attenuation of pro-apoptotic signaling

Structural Determinants of Isoform-Specific Selectivity Over AKT2/AKT3

The molecular basis for A-674563's >30-fold selectivity for AKT1 over AKT2 and AKT3 resides in subtle structural variations within the ATP-binding pocket and surrounding regions. Key determinants include:

  • Hydrophobic Pocket Architecture: A phenyl moiety substitution (replacing the indole group present in the parent compound A-443654) optimizes interactions with AKT1-specific hydrophobic residues (e.g., Leu156, Val164) while creating steric hindrance with bulkier residues in AKT2/AKT3 [1] [5].
  • Gatekeeper Residue Interactions: Differential hydrogen bonding patterns with Thr211 in AKT1 versus the corresponding residues in AKT2 (Phe297) and AKT3 (Phe269) contribute to binding affinity disparities [3] [5].
  • Linker Region Conformation: The α-helical linker domain—most divergent among AKT isoforms—influences compound accessibility to the catalytic cleft. AKT1's unique linker conformation accommodates A-674563 more effectively than AKT2/AKT3 [3]. These structural insights rationalize the compound's distinct pharmacological profile compared to pan-AKT inhibitors like MK-2206, which exhibit broader isoform reactivity [2] [8].

Downstream Modulation of PI3K/AKT/mTOR Signaling Axis

Suppression of Phosphorylation in Akt Substrates (MDM2, GSK3β, PRAS40)

A-674563 profoundly disrupts AKT1-mediated phosphorylation events central to oncogenic signaling. Treatment with A-674563 induces dose-dependent dephosphorylation of critical AKT substrates:

  • MDM2 (Ser166): Reduced phosphorylation diminishes MDM2's nuclear translocation and p53 degradation capacity, reactivating tumor suppressor pathways [3] [7].
  • GSK3β (Ser9): Inhibition of this inhibitory phosphorylation site activates GSK3β, promoting degradation of pro-survival proteins (e.g., cyclin D1, Mcl-1) and β-catenin [1] [7].
  • PRAS40 (Thr246): Dephosphorylation disrupts mTORC1 activation, suppressing protein synthesis and nutrient sensing [3].

Mechanistically, A-674563 does not directly inhibit AKT phosphorylation at Thr308/Ser473 but effectively blocks the phosphorylation cascade downstream of AKT activation. This substrate-selective inhibition occurs at concentrations as low as 0.4 μM in cellular models, correlating with functional outcomes like growth arrest and apoptosis induction [1] [2]. The compound's efficacy persists in tumor models exhibiting PI3K pathway hyperactivation, including those with PTEN loss or PI3KCA mutations [5].

Table 3: Key AKT Substrates Modulated by A-674563 HCl

SubstratePhosphorylation SiteFunctional Consequence of InhibitionDownstream Effects
MDM2Ser166Stabilization of p53 tumor suppressorCell cycle arrest, apoptosis activation
GSK3βSer9Increased GSK3β kinase activityβ-catenin degradation; metabolic dysregulation
PRAS40Thr246Inhibition of mTORC1 signalingReduced protein synthesis, autophagy induction
AS160Thr642Impaired GLUT4 translocationReduced glucose uptake

Impact on Cell Cycle Regulatory Proteins (p21, Cyclin B/CDK1)

A-674563 treatment induces profound cell cycle perturbations through combinatorial effects on AKT1 and off-target CDK2 inhibition:

  • G1/S Arrest: Downregulation of phosphorylated AKT substrates reduces Skp2 expression, stabilizing the CDK inhibitor p21 (Cip1/Waf1). Concomitant direct CDK2 inhibition (Ki=46 nM) synergistically enforces G1/S arrest [5] [7].
  • G2/M Blockade: In sarcoma and ovarian cancer models, A-674563 suppresses Cyclin B1/CDK1 complex formation through:
  • Transcriptional downregulation of Cyclin B1
  • Increased inhibitory phosphorylation of CDK1 (Tyr15) via Wee1/Myt1 kinase activationThis dual mechanism induces G2/M accumulation preceding apoptosis [5].
  • p27(Kip1) Redistribution: Enhanced nuclear localization of p27 further contributes to CDK inhibition across multiple cell cycle phases [7]. Flow cytometry analyses consistently demonstrate increased populations in G1 and G2 phases with corresponding S-phase depletion across diverse cancer cell lines, including STS cells and platinum-resistant ovarian carcinoma [5].

Transcriptional Regulation of Apoptotic and Pro-Survival Genes (GADD45α, NF-κB)

Beyond kinase inhibition, A-674563 exerts extensive transcriptional effects via modulation of AKT-dependent transcription factors:

  • GADD45α Upregulation: AKT1 inhibition activates p53 and FOXO transcription factors, inducing GADD45α expression by >5-fold. GADD45α promotes G2/M checkpoint activation, DNA repair, and stress-induced apoptosis [5] [6].
  • NF-κB Suppression: Dephosphorylation of IκB kinase (IKK) and p65/RelA subunits reduces nuclear translocation of NF-κB, downregulating anti-apoptotic genes (Bcl-2, Bcl-xL, XIAP) [6].
  • SOX2 Destabilization: In SOX2-positive ovarian cancers, A-674563 disrupts AKT1-mediated phosphorylation of SOX2 at Thr116, promoting its proteasomal degradation. This reduces stemness gene expression (OCT4, NANOG, LIN28) and re-sensitizes tumors to platinum-based chemotherapy [5].

Transcriptomic analyses reveal coordinated induction of pro-apoptotic genes (BIM, PUMA, BAX) and repression of pro-survival networks, creating a permissive environment for caspase-independent cell death. These effects are particularly pronounced in malignancies driven by SOX2 amplification or AKT1 hyperactivation [5] [6].

Table 4: Transcriptional Targets Modulated by A-674563 HCl Treatment

Gene/PathwayRegulatory MechanismBiological OutcomeTherapeutic Implication
GADD45αp53/FOXO activationCell cycle arrest, DNA damage responseEnhanced chemo/radiosensitivity
NF-κB targetsIKK/p65 inhibitionDownregulation of Bcl-2 family survival proteinsApoptosis sensitization
SOX2Phosphorylation-dependent degradationLoss of cancer stem cell phenotypeReversal of chemoresistance in ovarian CA
HIF-1αReduced mTORC1-dependent translationImpaired angiogenesis adaptationAnti-angiogenic effects in tumors

Compound Names Mentioned:A-674563 hydrochloride, MK-2206, A-443654, AZD5363 (Capivasertib), GDC-0068 (Ipatasertib), Perifosine, Triciribine, AT7867, Akti-1/2, CCT128930, SC79, PHT-427, ARQ 092 (Miransertib)

Properties

Product Name

A-674563 hydrochloride

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.